

# Application Note: Copper Antimony Sulfide for Photovoltaic Applications

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## Compound of Interest

Compound Name: Copper antimonide

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## Introduction

Copper Antimony Sulfide (CAS) represents a class of promising semiconductor materials for next-generation thin-film photovoltaic (PV) applications. Comprised of earth-abundant and low-toxicity elements, CAS compounds, particularly Copper Antimony Disulfide ( $\text{CuSbS}_2$ , chalcostibite), are attractive alternatives to mature technologies like CIGS and CdTe, which contain scarce or toxic elements such as indium, gallium, and cadmium.[1][2][3]  $\text{CuSbS}_2$  exhibits a near-optimal direct bandgap of approximately 1.5 eV and a high optical absorption coefficient ( $>10^4 \text{ cm}^{-1}$ ), making it an excellent candidate for efficient solar energy absorption.[1][3][4][5][6][7] This document provides an overview of CAS material properties, detailed protocols for thin-film synthesis and device fabrication, and a summary of reported device performance.

## Material Properties

The Cu-Sb-S system includes several phases, with  $\text{CuSbS}_2$  being the most investigated for PV applications due to its suitable optoelectronic properties.[7][8] These p-type semiconductors can be synthesized via numerous low-cost methods, including both vacuum and solution-based techniques.[8][9]

Table 1: Key Physical and Electronic Properties of  $\text{CuSbS}_2$

Property	Value	References
Crystal Structure	Orthorhombic (Chalcostibite)	[4][8]
Bandgap (Eg)	~1.44 - 1.6 eV	[1][4][10]
Absorption Coefficient ( $\alpha$ )	$> 10^4 - 10^5 \text{ cm}^{-1}$ (in the visible range)	[1][3][4][6][7]
Electrical Conductivity	p-type	[1][4][5]
Carrier Concentration	$\sim 10^{16} - 10^{18} \text{ cm}^{-3}$	[1][5][7][11]
Hole Mobility	$\sim 1 - 10 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	[1][5][12]

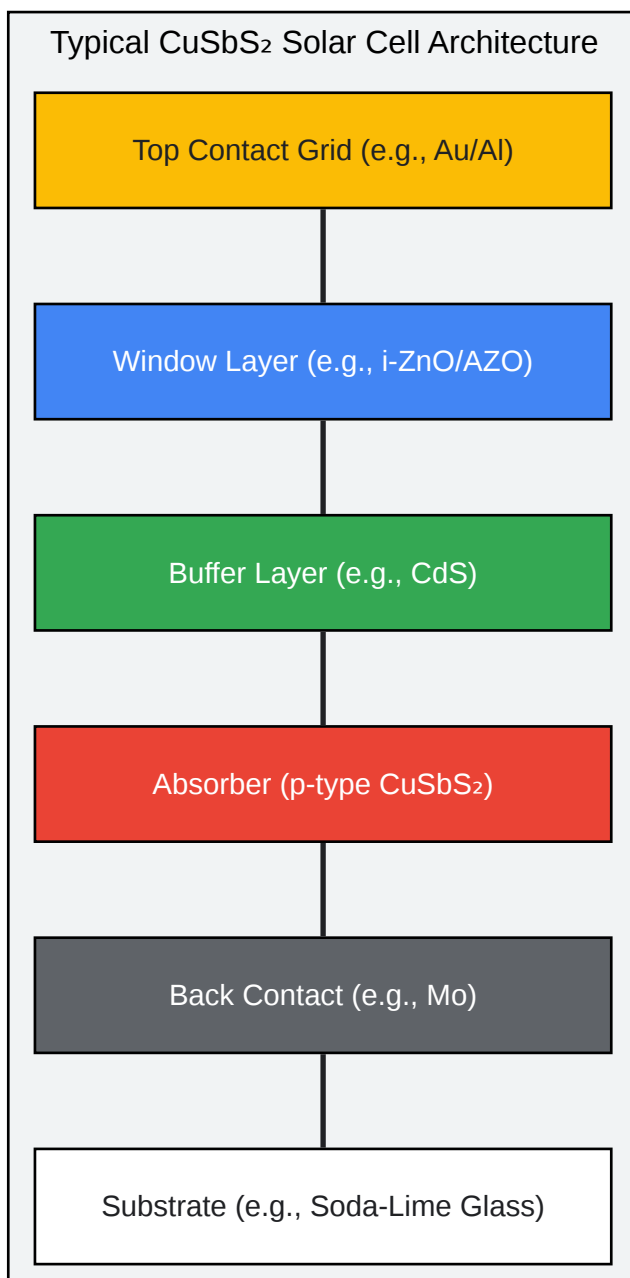
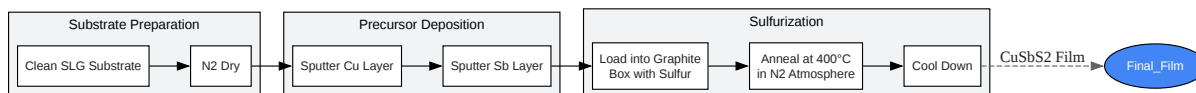
## Experimental Protocols & Methodologies

### Protocol 1: Two-Stage Synthesis of CuSbS<sub>2</sub> Thin Films (Sputtering & Sulfurization)

This protocol describes the fabrication of CuSbS<sub>2</sub> thin films by DC sputtering of metallic precursors followed by a sulfurization annealing step. This is a common vacuum-based method for producing high-quality films.

- Substrate Preparation:** a. Clean soda-lime glass (SLG) substrates via sonication in a sequence of detergent, deionized water, and isopropyl alcohol. b. Dry the substrates under a stream of high-purity nitrogen gas.
- Metallic Precursor Deposition:** a. Load the cleaned substrates into a high-vacuum sputtering system (e.g., AJA International Orion Phase II). b. Use high-purity (e.g., 99.99%) 2-inch targets of Copper (Cu) and Antimony (Sb). c. Sequentially deposit thin layers of Cu and Sb onto the substrate by DC sputtering to form a metallic stack. The relative thickness determines the Cu/Sb stoichiometry. d. A typical stack may consist of multiple alternating layers to promote intermixing during annealing.
- Sulfurization:** a. Place the precursor-coated substrates into a graphite box containing elemental sulfur powder. b. Load the graphite box into a tube furnace. c. Purge the furnace with high-purity nitrogen (N<sub>2</sub>) or argon gas. d. Heat the furnace to a target temperature, typically between 400°C and 500°C.[10] For example, anneal at 400°C for 15 minutes.[10] e. Maintain

an inert gas overpressure during the process to minimize the loss of volatile antimony.<sup>[1]</sup> f. After the designated time, cool the furnace naturally to room temperature before removing the sulfurized  $\text{CuSbS}_2$  thin films.



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- To cite this document: BenchChem. [Application Note: Copper Antimony Sulfide for Photovoltaic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3365151#copper-antimony-sulfide-for-photovoltaic-applications]

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